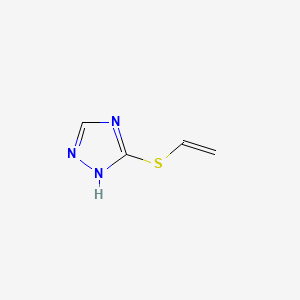
1H-1,2,4-Triazole, 3-(ethenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 3-(ethenylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 3-(ethenylthio)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another approach is the microwave irradiation method, which has been shown to be efficient in producing various 1,5-dialkyl-1H-1,2,4-triazole derivatives . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 3-(ethenylthio)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 3-(ethenylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their antimicrobial, anticancer, and antifungal activities . This compound is also used in the development of new materials with unique properties, such as luminescent polymers .
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 3-(ethenylthio)- involves its interaction with various molecular targets and pathways. Its unique structure facilitates the formation of non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . For example, triazole compounds can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting antifungal effects .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 3-(ethenylthio)- can be compared with other similar compounds such as 1H-1,2,3-triazole and 1H-1,2,4-triazole-3-thiol. While all these compounds share the triazole core, their unique substituents confer different chemical and biological properties. For instance, 1H-1,2,3-triazole is known for its stability and wide range of applications in drug discovery and materials science . On the other hand, 1H-1,2,4-triazole-3-thiol is notable for its ability to form luminescent polymers .
Conclusion
1H-1,2,4-Triazole, 3-(ethenylthio)- is a compound with significant potential in various scientific fields. Its versatile chemical properties and broad-spectrum biological activities make it a valuable compound for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Número CAS |
63901-49-5 |
|---|---|
Fórmula molecular |
C4H5N3S |
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
5-ethenylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H5N3S/c1-2-8-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7) |
Clave InChI |
ADHCWFALKRUVAQ-UHFFFAOYSA-N |
SMILES canónico |
C=CSC1=NC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
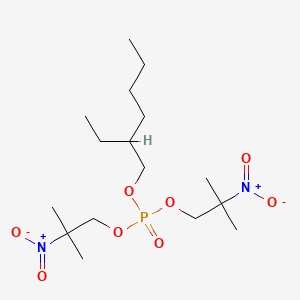
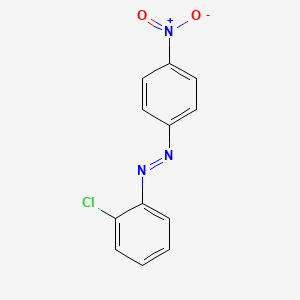
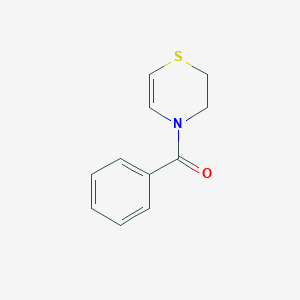

![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)


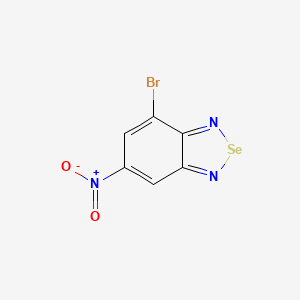
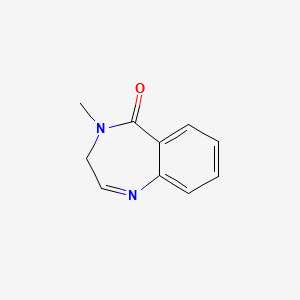
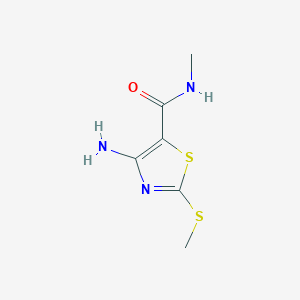
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
